molecular formula C20H19NO3S2 B15100198 (Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

(Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one

Cat. No.: B15100198
M. Wt: 385.5 g/mol
InChI Key: DIXVCDMBFHSQHQ-PDGQHHTCSA-N
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Description

(Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with benzyl and benzylidene groups. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one typically involves the condensation of 4-ethoxy-3-methoxybenzaldehyde with 3-benzyl-2-thioxothiazolidin-4-one under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles like amines or thiols, polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory and anticancer agent.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of key enzymes in bacterial or fungal cells. Its anticancer properties could be related to the induction of apoptosis or inhibition of cell proliferation through specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-3-(2-aminoethyl)-5-(4-ethoxy-3-methoxybenzylidene)-1,3-thiazolidine-2,4-dione hydrochloride
  • (Z)-N-(4-((5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)amino)phenyl)acetamide
  • (Z)-4-(4-ethoxy-3-methoxybenzylidene)-3-methyl-1-(3-nitrophenyl)-pyrazolone

Uniqueness

(Z)-3-benzyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxothiazolidin-4-one is unique due to its specific substitution pattern and the presence of both benzyl and benzylidene groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-3-24-16-10-9-15(11-17(16)23-2)12-18-19(22)21(20(25)26-18)13-14-7-5-4-6-8-14/h4-12H,3,13H2,1-2H3/b18-12-

InChI Key

DIXVCDMBFHSQHQ-PDGQHHTCSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC

Canonical SMILES

CCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)OC

Origin of Product

United States

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